molecular formula C20H26N4OS B3001874 N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1396713-17-9

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B3001874
CAS No.: 1396713-17-9
M. Wt: 370.52
InChI Key: IIGZNLHTSOBSOK-UHFFFAOYSA-N
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Description

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide core substituted with a thiophen-2-yl group and a pyrazin-2-yl-piperidinylmethyl moiety. Its molecular formula is C₂₀H₂₅N₅OS, with a molecular weight of 383.51 g/mol.

Properties

IUPAC Name

N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4OS/c25-19(20(7-1-2-8-20)17-4-3-13-26-17)23-14-16-5-11-24(12-6-16)18-15-21-9-10-22-18/h3-4,9-10,13,15-16H,1-2,5-8,11-12,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIGZNLHTSOBSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of a pyrazine ring, a piperidine ring, and a thiophene moiety, which contribute to its diverse pharmacological properties.

The compound's molecular formula is C15H18N4OSC_{15}H_{18}N_{4}OS, with a molecular weight of approximately 298.39 g/mol. Its structure includes functional groups that are essential for its biological activity, making it a candidate for further research in drug development.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and antiviral properties. The specific biological activity of this compound is still under investigation, but preliminary studies suggest promising outcomes.

Antimicrobial Activity

Studies have shown that derivatives of piperidine-based compounds can exhibit significant antimicrobial activity against resistant strains of fungi, such as Candida auris. For instance, related compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL against C. auris, indicating potent antifungal properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (μg/mL)MFC (μg/mL)
N-(phenyl)-2-(piperidin-4-ylmethyl)acetamide0.24 - 0.970.97 - 3.9
This compoundTBDTBD

The mechanism by which these compounds exert their biological effects often involves the disruption of cellular processes in pathogenic organisms. For example, studies have indicated that certain piperidine derivatives induce apoptosis and cell cycle arrest in fungal cells, suggesting that this compound may similarly affect cell viability through analogous pathways .

Case Studies

Case Study 1: Antifungal Efficacy
In a recent study focusing on the antifungal properties of piperidine derivatives, several compounds were synthesized and tested against clinical isolates of Candida auris. The results indicated that these compounds not only inhibited fungal growth but also caused significant morphological changes in the fungal cells, leading to cell death through apoptosis .

Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on similar pyrazine-containing compounds to identify structural features responsible for enhanced biological activity. It was found that modifications to the piperidine and thiophene rings significantly influenced the potency and selectivity of these compounds against various pathogens .

Future Directions

Further research is warranted to explore the full range of biological activities associated with this compound. Key areas for investigation include:

  • In Vivo Studies : Assessing the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : Elucidating the precise mechanisms by which this compound affects cellular processes.
  • Toxicity Assessment : Evaluating the safety profile to identify any potential side effects associated with therapeutic use.

Scientific Research Applications

Medicinal Chemistry

N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has been investigated for its potential therapeutic effects:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit significant antibacterial properties against resistant strains, including those producing New Delhi Metallo-beta-lactamase. The presence of the pyrazine and thiophene moieties may enhance binding to bacterial proteins involved in resistance mechanisms.

Drug Development

The compound serves as a valuable building block in the synthesis of novel pharmaceuticals:

  • Bioactive Compounds : Its unique combination of functional groups allows for the modification and synthesis of derivatives with enhanced bioactivity. For example, derivatives have shown promise in targeting specific biological pathways associated with cancer and infectious diseases .

Chemical Synthesis

In synthetic chemistry, this compound is utilized as an intermediate in the preparation of more complex molecules:

  • Synthesis Routes : Multi-step organic reactions are employed to synthesize derivatives. Common methods include nucleophilic substitution and amidation reactions to form the desired carboxamide structure.

Material Science

The unique properties of this compound make it suitable for developing new materials:

  • Conductive Polymers : Research is ongoing into its use as a precursor for polymers with specific electronic or optical properties due to its conjugated system involving thiophene .

Case Study 1: Antibacterial Efficacy

A study explored the antibacterial efficacy of a derivative of this compound against various bacterial strains. The results indicated that the compound exhibited significant activity against resistant strains, suggesting its potential as a lead compound for further development.

Case Study 2: Structure–Activity Relationship (SAR)

Research into the structure–activity relationship of compounds related to this compound revealed that modifications to the piperidine or thiophene rings could enhance bioactivity, providing insights into optimizing therapeutic agents .

Comparison with Similar Compounds

Structural and Pharmacological Overview

The compound shares structural motifs with fentanyl analogs and other piperidine-based therapeutics. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Pharmacological Notes
N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide C₂₀H₂₅N₅OS 383.51 Pyrazine-piperidine linker, thiophene-substituted cyclopentane Hypothesized opioid receptor interaction; pyrazine may alter binding affinity vs. phenyl
beta-Hydroxythiofentanyl C₂₁H₂₉N₃O₂S 358.50 Hydroxyethyl-piperidine, thiophene, phenylpropionamide Known µ-opioid receptor agonist; higher polarity due to hydroxyl group
Carfentanil C₂₄H₃₀N₂O₃ 394.52 Methyl ester, phenethyl-piperidine, phenylpropionamide Ultra-potent opioid (100x fentanyl); used in veterinary medicine
Thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) C₂₃H₂₅N₂OS ~377.5 Thiophene carboxamide, phenethyl-piperidine Moderate µ-opioid affinity; thiophene enhances metabolic stability
Cyclopropylfentanyl C₂₂H₂₉N₃O 348.49 Cyclopropylcarboxamide, phenethyl-piperidine Lower potency than fentanyl; cyclopropane may reduce receptor selectivity

Key Structural Differences and Implications

Pyrazine vs. Phenyl/Phenethyl Groups: The target compound’s pyrazine ring replaces the phenyl or phenethyl groups seen in fentanyl analogs (e.g., thiophene fentanyl ). In beta-hydroxythiofentanyl , a hydroxylated phenethyl group increases polarity, likely reducing blood-brain barrier penetration compared to the target compound’s pyrazine-thiophene system.

Cyclopentane vs. Cyclopropane/Linear Chains :

  • The cyclopentane ring in the target compound provides conformational rigidity, which may stabilize receptor binding. In contrast, cyclopropylfentanyl’s cyclopropane ring introduces strain, possibly leading to faster metabolic degradation.

Thiophene vs. Other Heterocycles :

  • Thiophene’s sulfur atom contributes to lipophilicity and π-stacking interactions. Both the target compound and thiophene fentanyl leverage this moiety, but the latter’s phenethyl-piperidine linker likely enhances µ-opioid receptor affinity compared to the pyrazine-piperidine system.

Research Findings and Hypotheses

  • However, the pyrazine ring may shift binding interactions away from traditional opioid pharmacophores, necessitating experimental validation .
  • Toxicity Risks : Analogous to carfentanil , high lipophilicity could pose overdose risks due to rapid central nervous system penetration.

Notes

  • Limited direct pharmacological data exist for the target compound; comparisons are extrapolated from structural analogs .
  • Synthetic accessibility of the pyrazine-piperidine scaffold may position this compound for further exploration in opioid or non-opioid drug development.
  • Regulatory considerations: Structural resemblance to Schedule I/II substances (e.g., thiophene fentanyl ) warrants caution in handling and research.

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